N-(furan-2-ylmethyl)-2-nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline
Description
N-(furan-2-ylmethyl)-2-nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a furan ring, a nitro group, and a pyridine ring, which are linked through an oxadiazole moiety
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-nitro-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O4/c24-23(25)16-10-13(3-4-15(16)20-11-14-2-1-9-26-14)17-21-18(27-22-17)12-5-7-19-8-6-12/h1-10,20H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWVVANJTZTWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Oxadiazole Formation: The oxadiazole ring is formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the furan, nitro, and oxadiazole moieties with the pyridine ring using suitable coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyridine ring.
Cyclization: The furan ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Cyclization: Acidic or basic catalysts, depending on the specific reaction.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Cyclization: Formation of polycyclic heterocycles.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.
Industrial Applications: Potential use in the synthesis of advanced polymers and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The furan and pyridine rings can also interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar in structure but with a carboxamide group instead of a nitro group.
N-(pyridin-4-yl)pyridin-4-amine: Contains two pyridine rings and is used in similar applications.
Nitrofurantoin Analogues: Compounds with similar nitro and furan moieties, used as antimicrobial agents.
Uniqueness
N-(furan-2-ylmethyl)-2-nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
